3-(4,4-Dimethylcyclohexyl)phenol
Description
3-(4,4-Dimethylcyclohexyl)phenol is a phenolic compound characterized by a benzene ring substituted with a hydroxyl group (-OH) at the para position and a 4,4-dimethylcyclohexyl group at the meta position. This structure confers unique physicochemical properties, including moderate lipophilicity and steric hindrance due to the bulky cyclohexyl substituent.
The compound’s applications are inferred from structural analogs, which are commonly used in industrial surfactants, polymer stabilizers, or intermediates in pharmaceutical synthesis.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(4,4-dimethylcyclohexyl)phenol |
InChI |
InChI=1S/C14H20O/c1-14(2)8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-5,10-11,15H,6-9H2,1-2H3 |
InChI Key |
UEXIVMOXHFSMIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC(=CC=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chloromethylbenzene with a nucleophile under high-temperature conditions (around 340°C) to yield a mixture of methylbenzenols . Another approach involves the Ullmann reaction, where 4-iodophenol reacts with a co-reagent like 3-methoxyphenol in the presence of a copper catalyst, followed by demethylation with hydrobromic acid in acetic acid .
Industrial Production Methods
Industrial production methods for phenolic compounds often involve large-scale nucleophilic aromatic substitution reactions. These methods typically require stringent reaction conditions, including high temperatures and the use of strong nucleophiles to achieve the desired substitution on the aromatic ring .
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Nitric acid for nitration, bromine water for bromination.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: 2-nitrophenol, 4-nitrophenol, 2,4,6-tribromophenol.
Scientific Research Applications
Chemical Synthesis and Catalysis
3-(4,4-Dimethylcyclohexyl)phenol serves as a versatile intermediate in organic synthesis. It can be utilized in the production of various derivatives that exhibit different chemical properties. For instance, it has been involved in the synthesis of high-density fuels through a multi-step catalytic process that includes selective hydrogenation and aldol condensation reactions . The compound's structure allows for modifications that can lead to the creation of new materials with desirable properties.
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. Compounds synthesized from this phenolic framework have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in pharmaceuticals and health care .
Antidiabetic Potential
Studies have demonstrated that certain derivatives can inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition suggests a potential application in managing diabetes by regulating blood sugar levels .
Anticancer Activity
The interaction of compounds derived from this compound with DNA has been studied for anticancer applications. Some derivatives have shown promising results in inducing cytotoxic effects on cancer cell lines, highlighting their potential as therapeutic agents .
Material Science Applications
This compound is also explored for its role in developing advanced materials. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. For example, it has been used to create aromatic polycarbonate resins that demonstrate superior hardness and resistance to UV light .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)phenol involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol activates the aromatic ring, making it more susceptible to electrophilic attack.
Oxidation-Reduction Reactions: The phenol group can undergo redox reactions, forming quinones and hydroquinones, which play a role in various biological processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and inferred properties of 3-(4,4-Dimethylcyclohexyl)phenol and related compounds:
| Compound Name | Substituent Structure | Key Features | Potential Applications |
|---|---|---|---|
| This compound | Cyclohexyl with 4,4-dimethyl groups | High steric hindrance; moderate lipophilicity | Surfactants, polymer additives |
| 4-(trans-4-Heptylcyclohexyl)-phenol | trans-Heptyl on cyclohexyl | Increased lipophilicity; liquid crystal applications | Display technologies, lubricants |
| 4-(1,1-Dimethylheptyl)phenol | Branched heptyl with dimethyl | Enhanced thermal stability; slower biodegradation | Antioxidants, plasticizers |
| 4-(3,5-Dimethyl-3-heptyl)phenol | Heptyl with 3,5-dimethyl branches | Steric shielding of phenolic OH group; reduced reactivity | Specialty surfactants |
Key Observations:
- Lipophilicity: Linear or branched alkyl chains (e.g., heptyl in 4-(trans-4-Heptylcyclohexyl)-phenol) increase lipophilicity compared to cyclohexyl derivatives, influencing solubility in non-polar matrices .
- Regulatory Status: Alkylphenols with branched substituents (e.g., 4-(1,1-Dimethylheptyl)phenol) are often classified as substances of very high concern (SVHC) due to persistence and toxicity .
Physicochemical Properties (Inferred)
- Boiling Point : Cyclohexyl derivatives generally exhibit higher boiling points than linear alkyl analogs due to increased molecular rigidity.
- logP: The logP (octanol-water partition coefficient) of this compound is estimated to be ~4.2, lower than 4-(trans-4-Heptylcyclohexyl)-phenol (~5.8) but higher than phenolic acids like caffeic acid (logP ~1.5) .
Research Findings and Data
Hazard Profile of Structural Analogs
| Compound | CAS Number | SIN List Category | Key Hazards |
|---|---|---|---|
| 4-(1,1-Dimethylheptyl)phenol | 30784-30-6 | Alkylphenols | Endocrine disruption, aquatic toxicity |
| p-Nonylphenol | 104-40-5 | Alkylphenols | Persistent, bioaccumulative |
| 4,4’-Isopropylidenediphenol | 80-05-7 | Bisphenols | Endocrine disruption |
Sources: ECHA Substance Infocards
Q & A
Q. How does hydrothermal processing affect the stability of this compound?
- Methodological Answer : Conduct co-liquefaction experiments at 300°C/20 MPa for 1 hour in a batch reactor. Analyze products via GC-MS (DB-5 column) to track degradation products like 3-(1-methylethyl)-phenol or dimerized derivatives. Compare relative concentration changes to control experiments .
Q. What solvent systems enhance solubility for NMR studies of this compound?
- Methodological Answer : Test solubility in CCl₄, CDCl₃, and DMSO-d₆. For ¹³C NMR, use CCl₄ (non-polar) to observe distinct cyclohexyl methyl signals (δ 25–30 ppm) and aromatic carbons (δ 115–125 ppm). In polar solvents like DMSO, hydrogen bonding may broaden phenolic -OH peaks (δ 5–7 ppm in ¹H NMR) .
Q. Are there synergistic effects when this compound is co-processed with synthetic polymers?
-
Methodological Answer : Design a co-hydrothermal liquefaction (co-HTL) experiment with polycarbonate (PC) or epoxy resins. Monitor oil-phase composition via FTIR and GC×GC-TOFMS. Calculate synergy factors (SF) using:
where = oil yield. Antagonistic effects (SF < 1) suggest competitive decomposition pathways .
Q. How does steric hindrance from the 4,4-dimethylcyclohexyl group influence electrophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
